

# Cost-Benefit Analysis: MCC-134 in the Academic Research Laboratory

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## Compound of Interest

Compound Name: MCC-134  
Cat. No.: B10825966

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For researchers in the fast-paced fields of oncology and drug development, selecting the right chemical tools is paramount to success. This guide provides a comprehensive cost-benefit analysis of **MCC-134**, a novel cyclin-dependent kinase (CDK) inhibitor, for use in an academic research setting. We will objectively compare its performance against other commercially available CDK inhibitors, providing supporting experimental data and detailed protocols to inform your decision-making process.

## Overview of MCC-134

**MCC-134** is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the general transcription factor TFIIF and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, **MCC-134** disrupts the cell cycle and transcription, making it a promising candidate for cancer research. Its mechanism of action involves the covalent modification of a cysteine residue near the ATP-binding pocket of CDK7, leading to irreversible inhibition.

## Comparative Analysis of CDK Inhibitors

The selection of a CDK inhibitor for research purposes depends on a variety of factors including potency, selectivity, cost, and the specific biological question being addressed. Here, we compare **MCC-134** with two other widely used CDK inhibitors: THZ1, a known covalent CDK7 inhibitor, and Palbociclib, a reversible inhibitor of CDK4/6.

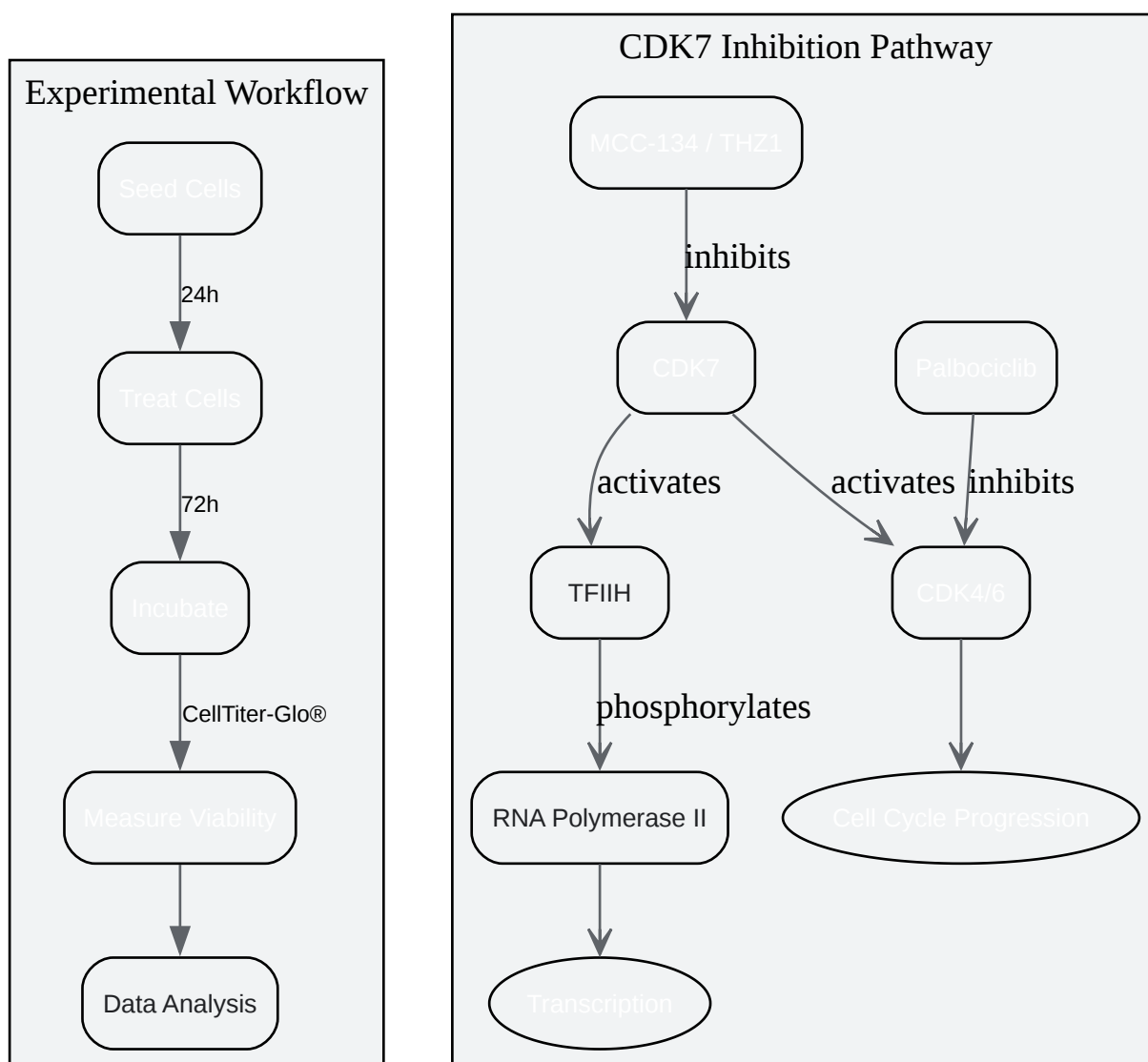
Table 1: Quantitative Comparison of CDK Inhibitors

Feature	MCC-134 (Hypothetical Data)	THZ1	Palbociclib (Ibrance)
Target(s)	CDK7	CDK7, CDK12, CDK13	CDK4, CDK6
Mechanism	Covalent, Irreversible	Covalent, Irreversible	Reversible
IC50 (CDK7)	~5 nM	3.2 nM	Not Active
IC50 (CDK4/6)	>10 µM	Not Active	~10 nM
Cell Line Efficacy	Broad anti-proliferative activity	Effective in various cancer cell lines	Primarily effective in ER+ breast cancer
In Vivo Efficacy	Demonstrated in xenograft models	Effective in mouse models	FDA-approved for breast cancer
Cost per 10mg	~\$250	~\$350	~\$150 (for research use)

## Experimental Data and Protocols

To provide a clear comparison of the in-lab utility of these compounds, we present data from a representative experiment measuring cell viability in a human colorectal carcinoma cell line (HCT116) following treatment with each inhibitor.

Figure 1: Comparative Cell Viability Assay



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